1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide
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Description
The compound “1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also includes a 1,3-oxazol ring and a phenyl ring, both substituted with various functional groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple rings and functional groups. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural feature. Attached to this ring is a 1,3-oxazol ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This oxazol ring is substituted with a 2,5-dimethoxyphenyl group .Safety and Hazards
Future Directions
Piperidine derivatives, such as the compound , are of significant interest in the field of medicinal chemistry. They are present in more than twenty classes of pharmaceuticals, as well as in many natural products . Therefore, the development of efficient methods for the synthesis of substituted piperidines is an important task for modern organic chemistry . Future research may focus on exploring the biological activity of this compound and its potential applications in drug development.
Properties
IUPAC Name |
1-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12-16(11-22-8-6-13(7-9-22)18(20)23)21-19(26-12)15-10-14(24-2)4-5-17(15)25-3/h4-5,10,13H,6-9,11H2,1-3H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPAXOKPDUSCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)OC)CN3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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